molecular formula C10H6F3N5O2S B14255758 4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(4-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B14255758
M. Wt: 317.25 g/mol
InChI Key: OPJYFYUOWDDIBD-LHHJGKSTSA-N
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Description

4-[(4-nitrophenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of triazoles This compound is characterized by the presence of a trifluoromethyl group, a nitrophenyl group, and a thione group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-nitrophenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione typically involves the condensation of 4-nitrobenzaldehyde with 3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-nitrophenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

4-[(4-nitrophenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione has been explored for various scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-[(4-nitrophenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. The thione group may participate in redox reactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-nitrophenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
  • 4-[(4-nitrophenyl)methylideneamino]-3-(methyl)-1H-1,2,4-triazole-5-thione

Uniqueness

4-[(4-nitrophenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its potential biological activity compared to similar compounds.

Properties

Molecular Formula

C10H6F3N5O2S

Molecular Weight

317.25 g/mol

IUPAC Name

4-[(E)-(4-nitrophenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H6F3N5O2S/c11-10(12,13)8-15-16-9(21)17(8)14-5-6-1-3-7(4-2-6)18(19)20/h1-5H,(H,16,21)/b14-5+

InChI Key

OPJYFYUOWDDIBD-LHHJGKSTSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N2C(=NNC2=S)C(F)(F)F)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NN2C(=NNC2=S)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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